3-Fluoro-4-(oxetan-3-yloxy)aniline
Description
Significance of Aryl Oxetane (B1205548) Scaffolds in Modern Chemical Biology and Medicinal Chemistry Research
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a key player in medicinal chemistry. acs.org Its incorporation into molecular scaffolds, particularly as an aryl ether, can profoundly influence a compound's physicochemical properties. One of the primary advantages of the oxetane motif is its ability to serve as a bioisostere for more common functional groups like gem-dimethyl or carbonyl groups. acs.orgu-tokyo.ac.jp This substitution can lead to significant improvements in aqueous solubility, a critical factor for drug delivery and bioavailability. acs.orgu-tokyo.ac.jp
Strategic Importance of Fluorine Substitution in Aniline (B41778) Derivatives for Molecular Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry. nih.gov This small but highly electronegative atom can have a dramatic impact on a molecule's properties. In the context of aniline derivatives, fluorine substitution can significantly modulate the basicity (pKa) of the amino group. nih.gov This is a critical parameter that affects a compound's solubility, membrane permeability, and interaction with biological targets.
Fluorine can also block sites of metabolic oxidation. chemrxiv.org Replacing a hydrogen atom with fluorine on an aromatic ring can prevent enzymatic hydroxylation, thereby increasing the metabolic half-life of a drug. chemrxiv.org Furthermore, the carbon-fluorine bond can participate in favorable molecular interactions, including hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity to a target protein. nih.gov The strategic placement of fluorine can also influence the conformation of a molecule, which can be exploited to improve selectivity for a particular biological target. nih.gov
Overview of 3-Fluoro-4-(oxetan-3-yloxy)aniline within the Context of Building Blocks and Research Intermediates
This compound is a chemical intermediate that combines the beneficial properties of both the aryl oxetane and fluoroaniline (B8554772) motifs. uni.lu While extensive research on this specific compound is still emerging, its structure suggests significant potential as a building block in drug discovery. It is commercially available, indicating its utility in synthetic chemistry. uni.lu
The aniline functional group provides a reactive handle for a wide range of chemical transformations, allowing for its incorporation into larger, more complex molecules. For instance, the amino group can be acylated, alkylated, or used in cross-coupling reactions to build diverse molecular libraries. The presence of the fluoro and oxetanyloxy substituents on the aniline ring is intended to imbue the final products with the desirable physicochemical properties discussed previously, such as enhanced solubility, metabolic stability, and modulated basicity.
The structural similarity of this compound to intermediates used in the synthesis of approved drugs and clinical candidates, such as those containing a 3-fluoro-4-alkoxyaniline core, highlights its potential. For example, the related compound 3-fluoro-4-morpholinoaniline (B119058) is a key intermediate for the antibiotic linezolid. google.comossila.comtcichemicals.com This suggests that this compound could be a valuable precursor for the development of new therapeutic agents in a variety of disease areas, including oncology and infectious diseases. google.com
Below are the predicted and known physicochemical properties of this compound and its related compounds.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H10FNO2 | PubChem uni.lu |
| Molecular Weight | 183.18 g/mol | PubChem uni.lu |
| XLogP3 | 1.0 | PubChem uni.lu |
| Hydrogen Bond Donor Count | 1 | PubChem uni.lu |
| Hydrogen Bond Acceptor Count | 3 | PubChem uni.lu |
Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 3-fluoro-4-morpholinoaniline |
| Linezolid |
| N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-(oxetan-3-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTYADRJDUCEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274719 | |
| Record name | Benzenamine, 3-fluoro-4-(3-oxetanyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349716-61-5 | |
| Record name | Benzenamine, 3-fluoro-4-(3-oxetanyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349716-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-fluoro-4-(3-oxetanyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-(oxetan-3-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Fluoro 4 Oxetan 3 Yloxy Aniline and Its Analogues
Established Reaction Pathways for the Core Structure Synthesisnih.govacs.orgbeilstein-journals.org
The synthesis of the core structure of 3-Fluoro-4-(oxetan-3-yloxy)aniline typically involves a multi-step process that strategically combines the formation of the aryl-ether bond and the generation of the aniline (B41778) functional group. A common and effective pathway commences with a doubly activated aromatic precursor, such as 3,4-difluoronitrobenzene. This starting material allows for a sequential nucleophilic aromatic substitution (SNAr) reaction, first introducing the oxetane-3-yloxy group, followed by the reduction of the nitro group to the essential aniline. researchgate.net This foundational approach highlights the importance of precursor selection and the sequence of transformations to achieve the desired substitution pattern. The oxetane (B1205548) ring, an increasingly popular motif in drug discovery, is valued for its ability to fine-tune physicochemical properties like solubility and metabolic stability while adding three-dimensionality. nih.govnih.govacs.org
Amination Strategies: Palladium-Catalyzed C–N Cross-Coupling Approachesrsc.org
The formation of the aniline C-N bond is a critical step in synthesizing the title compound and its analogues. While the reduction of a nitro group is a classic method, modern synthetic chemistry heavily relies on palladium-catalyzed C-N cross-coupling reactions, famously known as the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This powerful reaction enables the direct formation of aryl amines from aryl halides or triflates and an amine source. wikipedia.orgorganic-chemistry.org The development of this methodology has revolutionized the synthesis of aromatic amines due to its broad substrate scope and functional group tolerance, replacing harsher traditional methods. wikipedia.org
The mechanism proceeds via a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and subsequent reductive elimination to yield the C-N coupled product. wikipedia.orglibretexts.org The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. Various generations of phosphine-based ligands have been developed to enhance catalyst efficacy, stability, and scope. wikipedia.org For the synthesis of challenging fluoroanilines, specialized conditions have been developed. For instance, the coupling of fluoroalkylamines with aryl halides has been achieved using catalyst systems derived from ligands like AdBippyPhos with weaker bases such as potassium phenoxide (KOPh) to avoid decomposition of the sensitive products. nih.govnih.gov In cases where direct amination with ammonia (B1221849) is difficult, ammonia surrogates like benzophenone (B1666685) imine can be employed, followed by hydrolysis to reveal the primary aniline. researchgate.net
Table 1: Representative Catalyst Systems for Palladium-Catalyzed C-N Coupling
| Ligand | Base | Solvent | Application | Reference(s) |
|---|---|---|---|---|
| AdBippyPhos | KOPh | Dioxane | Coupling of fluoroalkylamines with aryl halides | nih.govnih.gov |
| BINAP | Cs₂CO₃ | Toluene | Amination of aryl perfluorooctanesulfonates | nih.gov |
| tBuXPhos | K₃PO₄ | Toluene | General amination of aryl chlorides | organic-chemistry.org |
Oxetane Ring Formation and Integration into Aryl Systemsnih.govrsc.org
The oxetane ring is a strained four-membered ether that serves as a key structural motif. beilstein-journals.org Its synthesis and incorporation into aromatic systems can be achieved through several strategic approaches. The most fundamental method for forming the oxetane ring is the intramolecular Williamson etherification, which involves the base-mediated cyclization of a 1,3-halohydrin or the tosylate of a 1,3-diol. acs.org A landmark synthesis of oxetan-3-one, a versatile precursor for many 3-substituted oxetanes, was developed by Carreira and co-workers utilizing an intramolecular cyclization of a monotosylated dihydroxyacetone derivative. acs.org
Other significant methods for constructing the oxetane ring include:
Paternò-Büchi Reaction : A [2+2] photocycloaddition between a carbonyl compound and an alkene to form the oxetane ring. beilstein-journals.orgnih.gov
Epoxide Ring Expansion : The ring-opening of epoxides with specific nucleophiles to generate a precursor that can then cyclize to an oxetane. acs.org
C-H Functionalization : A modern approach that enables the formation of oxetanes directly from alcohols via C-H activation and subsequent cyclization. acs.orgnih.gov
The integration of the oxetane ring into an aryl system, as in this compound, is typically accomplished by using a pre-formed oxetane building block, such as oxetan-3-ol (B104164) or a 3-halooxetane, which acts as a nucleophile or electrophile, respectively. nih.govthieme-connect.de
Table 2: Key Methods for Oxetane Ring Synthesis
| Synthetic Method | Precursor Type | Key Reagents/Conditions | Description | Reference(s) |
|---|---|---|---|---|
| Intramolecular Etherification | 1,3-Diol or 1,3-Halohydrin | TsCl, Base (e.g., NaH, KOtBu) | Cyclization of a functionalized 1,3-diol is a classic and robust method. | acs.org |
| Paternò-Büchi Reaction | Alkene and Carbonyl | UV light | Photochemical [2+2] cycloaddition. Often substrate-dependent. | beilstein-journals.orgnih.gov |
| Alcohol C-H Functionalization | Alcohol | Photoredox Catalyst, HAT agent | Direct conversion of sp³ alcohols into oxetanes under mild conditions. | acs.orgnih.gov |
Advanced Synthetic Transformations and Derivatization
Beyond the foundational pathways, advanced synthetic methods offer greater efficiency, control, and versatility in the synthesis and derivatization of this compound and its analogues. These techniques focus on the specific installation of key functional groups and stereochemical control.
Introduction of the Oxetane-3-yloxy Moietyacs.orgbeilstein-journals.orgnih.gov
The formation of the aryl-oxetane ether linkage is a pivotal step. The most direct method for synthesizing the title compound is through a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.com This pathway involves the reaction of oxetan-3-ol with an electron-deficient aryl fluoride (B91410), such as 3,4-difluoronitrobenzene. The presence of the nitro group activates the aromatic ring toward nucleophilic attack, allowing the fluorine atom para to the nitro group to be displaced by the alkoxide of oxetan-3-ol. researchgate.net
Alternative advanced strategies for forming this C-O bond include transition-metal-catalyzed cross-coupling reactions:
Ullmann Condensation : A copper-catalyzed coupling of an aryl halide with an alcohol. This method has been refined over the years with the development of specific ligands and milder reaction conditions. organic-chemistry.org
Palladium-Catalyzed C-O Coupling : Analogous to the Buchwald-Hartwig amination, this reaction uses a palladium catalyst to couple alcohols with aryl halides. A highly effective protocol for coupling fluorinated alcohols with aryl bromides utilizes the tBuBrettPhos Pd G3 precatalyst with Cs₂CO₃ as the base. acs.org
These methods provide powerful alternatives to SNAr, especially for less activated aryl substrates.
Fluorination Methodologies in Aryl Ether Synthesisnih.govresearchgate.net
The fluorine substituent on the aromatic ring significantly influences the molecule's electronic properties. While the most straightforward approach to synthesizing this compound involves starting with a pre-fluorinated raw material like 3-chloro-4-fluoroaniline (B193440) or 3,4-difluoronitrobenzene, various methods exist for the direct introduction of fluorine onto an aromatic ring. researchgate.netgoogle.com
Key fluorination strategies applicable to aryl ether synthesis include:
Nucleophilic Fluorination : This includes the classic Halex (halogen exchange) process, where a chloro group on an activated aryl ring is displaced by fluoride from sources like KF. nih.gov Transition metals, particularly copper, can also mediate nucleophilic fluorination of aryl halides. thermofisher.com
Electrophilic Fluorination : This approach uses electrophilic fluorine sources (e.g., N-fluorobis(phenyl)sulfonimide, Selectfluor) to react with electron-rich or organometallic aryl species like arylboronic acids or arylsilanes. nih.govthermofisher.com Palladium and copper catalysts can be employed to facilitate these transformations. thermofisher.comnih.gov
Deoxyfluorination of Phenols : Modern reagents such as PhenoFluor™ allow for the direct conversion of a phenolic hydroxyl group to a C-F bond, offering a late-stage fluorination option. thermofisher.com
Balz-Schiemann Reaction : A classical method involving the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt to yield an aryl fluoride. nih.gov
Enantioselective Synthesis and Stereochemical Control in Oxetane Derivativesnih.gov
While the oxetane in this compound itself is achiral, the synthesis of chiral oxetane derivatives is a major focus in medicinal chemistry to explore stereochemistry-activity relationships. nih.gov Significant progress has been made in the enantioselective synthesis of substituted oxetanes.
Notable enantioselective methods include:
Catalytic Asymmetric [2+2] Cycloadditions : Mikami and co-workers developed a synthesis of polysubstituted oxetanes using a chiral Cu(II) complex to catalyze the formal [2+2] cycloaddition between silyl (B83357) enol ethers and trifluoropyruvate, achieving high yields and excellent enantioselectivities. beilstein-journals.orgnih.gov
Enantioselective Paternò-Büchi Reactions : The use of chiral photocatalysts, such as a hydrogen-bonding iridium complex, can control the stereochemical outcome of the Paternò-Büchi reaction, delivering products with high enantiomeric excess. beilstein-journals.orgnih.gov
Iridium-Catalyzed C-C Coupling : Enantioselective synthesis of oxetanes with all-carbon quaternary stereocenters has been achieved through the iridium-catalyzed coupling of primary alcohols and vinyl epoxides. nih.gov
Williamson Etherification of Chiral Precursors : A classical approach where an enantiomerically enriched β-halo ketone is reduced stereoselectively, followed by base-promoted Williamson ether cyclization to afford a chiral oxetane. acs.org
These advanced methods provide access to a wide range of structurally diverse and stereochemically defined oxetane building blocks for drug discovery and development. researchgate.netnih.gov
Preparation of Related Compounds and Libraries
The preparation of related compounds, including positional isomers and structural analogues of this compound, allows for a systematic exploration of the structure-activity relationship (SAR). Furthermore, the development of modular synthetic routes facilitates the rapid generation of compound libraries for high-throughput screening.
Synthesis of Positional Isomers and Structural Analogues
The synthesis of positional isomers of this compound typically involves strategic placement of the fluoro and oxetanyloxy groups on the aniline ring. This is often achieved through nucleophilic aromatic substitution (SNAr) reactions on appropriately substituted nitrobenzene (B124822) precursors, followed by reduction of the nitro group.
A common strategy for the synthesis of the parent compound, This compound , involves the reaction of 1,2-difluoro-4-nitrobenzene with oxetan-3-ol. The more activated fluorine at the 4-position is displaced by the alkoxide of oxetan-3-ol. Subsequent reduction of the nitro group, commonly with iron powder in the presence of an acid or with catalytic hydrogenation, yields the desired aniline. researchgate.net A similar approach is used for the synthesis of the structurally related 3-fluoro-4-morpholinoaniline (B119058) , where morpholine (B109124) is reacted with 1,2-difluoro-4-nitrobenzene, followed by nitro group reduction. researchgate.net
For the synthesis of the positional isomer, 2-fluoro-4-(oxetan-3-yloxy)aniline , a different starting material is required. One potential route starts with 3-fluoro-4-nitrophenol, which can be etherified with a suitable oxetane precursor, such as oxetan-3-yl tosylate, followed by reduction of the nitro group. An alternative approach involves the use of 2-fluoro-4-bromoaniline. The amino group can be protected, for instance as a pivaloyl amide, followed by a palladium-catalyzed coupling reaction with oxetan-3-ol. Deprotection of the amine then affords the final product. A general method for synthesizing 2-fluoro-4-substituted-amino anilines has been described, which involves the protection of 2-fluoro-4-bromoaniline, followed by a substitution reaction and subsequent deprotection.
The synthesis of 3-fluoro-2-(oxetan-3-yloxy)aniline can be envisioned starting from 2,6-difluoronitrobenzene. Nucleophilic aromatic substitution with oxetan-3-ol would likely lead to the displacement of one of the fluorine atoms. The resulting 2-(oxetan-3-yloxy)-6-fluoronitrobenzene can then be reduced to the corresponding aniline. The regioselectivity of the initial substitution is a key consideration in this synthesis.
Below is a table summarizing the synthetic approaches for these positional isomers.
| Target Compound | Starting Materials | Key Reactions |
| This compound | 1,2-Difluoro-4-nitrobenzene, Oxetan-3-ol | Nucleophilic Aromatic Substitution, Nitro Reduction |
| 2-Fluoro-4-(oxetan-3-yloxy)aniline | 2-Fluoro-4-bromoaniline, Oxetan-3-ol, Pivaloyl chloride | Amine Protection, Palladium-catalyzed Etherification, Deprotection |
| 3-Fluoro-2-(oxetan-3-yloxy)aniline | 2,6-Difluoronitrobenzene, Oxetan-3-ol | Nucleophilic Aromatic Substitution, Nitro Reduction |
Structural analogues where the oxetane ring is replaced by other cyclic ethers or where the substitution pattern on the aniline ring is varied can be synthesized using similar principles. For instance, analogues with different alkoxy groups can be prepared by reacting the corresponding fluoronitrophenol with a variety of alcohols.
Modular Synthesis Approaches for Compound Collection Generation
Modular or combinatorial synthesis is a powerful tool for the rapid generation of a diverse collection of related compounds for biological screening. nih.govimperial.ac.uk This approach relies on the use of a common scaffold that can be functionalized with a variety of building blocks.
For the generation of a library of (oxetan-3-yloxy)aniline analogues, a modular strategy can be employed starting from a set of functionalized aniline or phenol (B47542) building blocks. rsc.orgacs.org For example, a library of anilines with diverse substituents at the 2, 3, 5, and 6 positions can be reacted with an oxetane-containing building block to generate a collection of final products.
A typical modular approach could involve the following steps:
Scaffold Selection: A set of commercially available or readily synthesized substituted fluoro-nitro-phenols or halo-anilines are chosen as the core scaffolds.
Building Block Incorporation: These scaffolds are then reacted with a set of diverse building blocks. For instance, a library of different alcohols (including various substituted oxetanes, tetrahydrofurans, or other cyclic ethers) can be coupled to the phenol scaffolds via Williamson ether synthesis. Alternatively, a library of amines could be coupled to halo-aniline scaffolds using Buchwald-Hartwig amination.
Final Functionalization/Deprotection: In the case of nitro-containing intermediates, a final reduction step is performed to yield the desired anilines. If protecting groups were used, a deprotection step would be the final stage.
This modular approach is highly amenable to parallel synthesis techniques, allowing for the efficient production of a large number of compounds. enamine.net The use of traceless directing groups, such as the N-nitroso group, can also enable a switchable C-H alkylation and N-alkylation, further expanding the diversity of the generated library. rsc.orgresearchgate.net
An example of a modular synthesis to generate a library of alkoxy-substituted anilines is presented in the table below:
| Scaffold | Building Block (R-OH) | Key Reaction | Product Class |
| 2,4-Difluoronitrobenzene | Library of Alcohols | Nucleophilic Aromatic Substitution | 4-Alkoxy-2-fluoronitrobenzenes |
| 3-Fluoro-4-nitrophenol | Library of Alcohols | Williamson Ether Synthesis | 4-Alkoxy-2-fluoronitrobenzenes |
| 4-Bromo-2-fluoroaniline (protected) | Library of Alcohols | Palladium-catalyzed Etherification | 4-Alkoxy-2-fluoroanilines (protected) |
Following the key reaction, a final reduction or deprotection step would yield the target library of substituted anilines.
Molecular Design Principles and Computational Analysis of 3 Fluoro 4 Oxetan 3 Yloxy Aniline Derivatives
Oxetane (B1205548) Ring as a Bioisosteric Replacement and Conformational Modulator in Aniline (B41778) Scaffolds
The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry as a versatile structural element. nih.gov Its incorporation into molecular scaffolds is a deliberate strategy to modulate multiple properties simultaneously.
Bioisosteric Replacement:
The oxetane motif is frequently employed as a bioisostere for other common chemical groups, such as gem-dimethyl or carbonyl groups. sonar.chnih.gov This replacement can lead to profound improvements in a compound's profile. For instance, substituting a gem-dimethyl group with an oxetane can significantly increase aqueous solubility and often enhances metabolic stability. researchgate.net In the context of the aniline scaffold, the ether linkage of the oxetanyloxy group serves as a metabolically more stable alternative to other functionalities, while the ring itself introduces desirable physicochemical changes. The polar nature of the oxetane ring can improve solubility and its three-dimensional structure can be used to block metabolically vulnerable sites on the molecule. nih.gov
Conformational Modulation:
| Feature of Oxetane Ring | Impact on Aniline Scaffolds | Reference |
| Polarity | Increases aqueous solubility, can act as a hydrogen bond acceptor. | nih.govmdpi.com |
| Metabolic Stability | Can block metabolically labile sites, improving compound half-life. | sonar.chnih.gov |
| Three-Dimensionality | Introduces conformational rigidity, accesses new chemical space. | nih.govacs.org |
| Bioisosterism | Acts as a replacement for gem-dimethyl or carbonyl groups to improve properties. | sonar.chnih.gov |
Influence of Fluorine on Electronic Properties and Molecular Interactions
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to fine-tune molecular properties. tandfonline.com Its small size and high electronegativity have profound effects on the electronic nature and interaction potential of the parent molecule. benthamdirect.combenthamscience.com
Positioned at the 3-position of the aniline ring, ortho to the amino group and meta to the oxetanyloxy substituent, the fluorine atom in 3-Fluoro-4-(oxetan-3-yloxy)aniline exerts significant electronic influence. The strong electron-withdrawing nature of fluorine alters the electron distribution across the aromatic ring. nih.gov This has several important consequences:
Modulation of pKa: Fluorine's inductive effect reduces the electron density on the aniline nitrogen, thereby lowering its basicity (pKa). tandfonline.com This can be highly advantageous for improving cell membrane permeability and bioavailability, as a less basic compound is less likely to be protonated at physiological pH.
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including dipole-dipole, dipole-quadrupole, and orthogonal multipolar interactions (e.g., C–F···C=O). nih.govacs.org While individual interactions are modest, their cumulative effect can significantly enhance binding affinity. nih.gov
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. Placing a fluorine atom on the aromatic ring can block potential sites of oxidative metabolism by cytochrome P450 enzymes. tandfonline.com
| Property | Influence of Fluorine on the Aniline Moiety | Reference |
| pKa | Lowers the basicity of the aniline nitrogen. | tandfonline.com |
| Dipole Moment | Alters the molecule's overall dipole moment, affecting solubility and binding. | tandfonline.com |
| Molecular Interactions | Can form hydrogen bonds and other electrostatic interactions. | benthamscience.comnih.gov |
| Metabolic Stability | Blocks sites of potential oxidative metabolism. | tandfonline.com |
Computational Chemistry Approaches for Molecular Conformation and Interaction Prediction
Computational chemistry provides indispensable tools for understanding the structural and electronic properties of molecules like this compound and for predicting their behavior in a biological context. acs.orgacs.orgacs.org
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to perform detailed analyses of molecular properties. acs.orgnih.gov For this compound, QM calculations can elucidate:
Electron Distribution: Mapping the electrostatic potential onto the electron density surface reveals the electron-rich and electron-poor regions of the molecule. This highlights the negative potential around the fluorine and ether oxygen atoms and the impact of fluorine's electron-withdrawing effect on the aniline ring. nih.gov
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The presence of the fluorine atom is expected to lower the energy of these orbitals, which can influence the molecule's reactivity and stability. nih.gov
Conformational Preferences: QM methods can accurately calculate the energy of different rotational isomers (rotamers) to predict the most stable three-dimensional conformation of the molecule in the gas phase or in solution. This is crucial for understanding how the molecule will present itself to a binding site.
Molecular modeling and docking are computational techniques used to predict how a ligand (such as this compound) might bind to the active site of a biological target, typically a protein or enzyme.
The process involves:
Target Selection: A three-dimensional structure of a target protein, often obtained from X-ray crystallography or NMR spectroscopy, is chosen.
Ligand Preparation: A low-energy 3D conformation of the ligand is generated, often using QM or molecular mechanics methods.
Docking Simulation: A docking algorithm systematically samples a multitude of positions and orientations of the ligand within the protein's binding site, scoring each pose based on a function that estimates the binding affinity.
For derivatives of this compound, docking studies can generate hypotheses about key interactions that contribute to binding. For example, simulations could suggest that the aniline NH2 group acts as a hydrogen bond donor, the oxetane oxygen acts as a hydrogen bond acceptor, and the fluorinated ring participates in favorable interactions with hydrophobic or aromatic residues in the binding pocket. nih.gov These computationally-generated hypotheses are invaluable for guiding the synthesis of new, more potent analogues. nih.gov
Mechanistic Investigations and Biochemical Modulatory Roles in Research Contexts
In Vitro Studies on Enzyme Inhibition and Selectivity Profiles (e.g., Amine Oxidases)
The 3-fluoro-4-(oxetan-3-yloxy)aniline moiety has been integral to the development of inhibitors for various enzymes, particularly amine oxidases like Lysine Specific Demethylase-1 (LSD1). LSD1 is a key enzyme in epigenetic regulation, and its inhibition is a focal point of cancer research. This aniline (B41778) derivative is frequently incorporated into analogues of tranylcypromine (B92988) (TCP), a known LSD1 inhibitor, to enhance their inhibitory effects. nih.gov
When this group is attached to the C4 position of the phenyl ring in TCP-based structures, it has been shown to significantly boost potency against LSD1. nih.gov A critical aspect of developing these inhibitors is ensuring their selectivity, particularly against related enzymes such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), to minimize off-target effects. The specific arrangement of the fluoro and oxetanyloxy groups on the aniline ring contributes to a favorable selectivity profile, making these compounds valuable as specific research tools. nih.gov
Structure-Activity Relationship (SAR) Studies for Enzyme Binding
Structure-activity relationship (SAR) studies have clarified the precise contributions of the this compound motif to enzyme binding. The oxetane (B1205548) ring, a four-membered heterocycle containing an oxygen atom, is a key feature. nih.govchemrxiv.org It is often considered a bioisostere for less favorable groups like gem-dimethyl or carbonyl groups, offering improvements in physicochemical properties without sacrificing, and often enhancing, biological activity. nih.govnih.gov Specifically, the oxetane ring can lead to better metabolic stability and aqueous solubility.
The fluorine atom at the 3-position is also critical. As an electron-withdrawing group, it lowers the basicity (pKa) of the proximal aniline nitrogen. nih.govenamine.net This modulation of electronic properties can be crucial for optimizing interactions within the enzyme's active site. SAR studies on TCP derivatives targeting LSD1 have demonstrated that the this compound substituent is superior to many other groups at the C4 position for achieving high inhibitory activity. nih.gov This is attributed to its optimal size, electronics, and ability to fit well within a specific region of the LSD1 active site.
Exploration of Targeted Protein Degradation Mechanisms (e.g., VHL E3 Ubiquitin Ligase System)
Beyond enzyme inhibition, this compound has been employed in the innovative field of targeted protein degradation. This approach uses heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), to induce the degradation of specific proteins by the cell's own machinery. PROTACs link a ligand for a target protein to a ligand for an E3 ubiquitin ligase, an enzyme that "tags" proteins for destruction.
Derivatives containing the this compound structure have been used in the synthesis of ligands that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. nih.govnih.gov The VHL ligase is frequently co-opted for PROTAC-mediated degradation. elifesciences.org The chemical properties of the aniline derivative, including the placement of the fluoro and oxetane groups, can influence the binding affinity and selectivity of the ligand for the VHL protein. This, in turn, affects the efficiency and specificity of the resulting PROTAC in degrading its intended protein target. While direct incorporation of this compound into a VHL ligand is a synthetic strategy, related structures like 3-fluoro-4-hydroxyprolines have been extensively studied to understand how fluorination impacts VHL recognition. nih.govnih.gov
Modulation of Physiochemical Attributes for Enhanced Research Tool Efficacy
The effectiveness of a chemical compound in a biological research setting is highly dependent on its physicochemical properties. The this compound motif is strategically used to optimize these properties for better performance as a research tool. acs.org
Strategies for Tuning pKa and LogD
A compound's acid dissociation constant (pKa) and its lipophilicity (measured as LogD at a physiological pH) are critical for its biological activity.
pKa: The fluorine atom on the aniline ring is strongly electron-withdrawing, which reduces the pKa of the aniline nitrogen, making it less basic. nih.govblackthorn.ai This can be highly beneficial, as lower basicity can reduce nonspecific binding and potential toxicity issues. The placement of an oxetane ring near a basic functional group can also lower its pKa by approximately 0.7 units when separated by three bonds (a γ-effect). nih.gov
LogD: The oxetane ring is a polar motif that helps to lower lipophilicity (LogD). acs.orgacs.org Replacing more lipophilic groups with an oxetane can improve a compound's drug-like properties. For instance, replacing a cyclopropane (B1198618) or cyclobutane (B1203170) ring with an oxetane has been shown to decrease LogD by about 0.8 units, which can lead to better solubility and reduced plasma protein binding. acs.org
| Property | Modifying Group | Effect | Reference |
| pKa | 3-Fluoro | Lowers basicity of aniline nitrogen | nih.govblackthorn.ai |
| pKa | γ-Oxetane | Reduces pKa of adjacent basic groups | nih.gov |
| LogD | Oxetane | Lowers lipophilicity | acs.orgacs.org |
Impact on Aqueous Solubility and Membrane Permeability in Model Systems
Good aqueous solubility and the ability to permeate cell membranes are often in opposition, but both are essential for a compound to be effective in cellular models.
Aqueous Solubility: The oxetane ring generally enhances aqueous solubility. nih.govacs.org Its oxygen atom can act as a hydrogen bond acceptor, improving interactions with water. This feature is often exploited to overcome the poor solubility of complex, aromatic molecules. In one case, adding an oxetane motif to a compound increased its water solubility by over 137-fold. nih.gov
Applications in Chemical Biology and Advanced Materials Research
Utilization as a Scaffold in Structure-Based Ligand Design
There is no specific information available in the scientific literature regarding the use of 3-Fluoro-4-(oxetan-3-yloxy)aniline as a molecular scaffold in structure-based ligand design. The oxetane (B1205548) ring is a known bioisostere for other functional groups and can be valuable in drug discovery for improving metabolic stability and aqueous solubility; however, no studies have been published that specifically detail the application of this particular fluoroaniline (B8554772) derivative in creating ligands for biological targets.
Role in the Development of Chemical Probes for Biological Systems
No published research could be found that describes the development or use of this compound as a chemical probe. The synthesis of such probes for studying biological systems is a complex process that requires extensive validation, and no such work has been reported for this compound.
Potential in the Synthesis of Novel Organic Materials and Functional Molecules
While anilines and fluorinated compounds are foundational in materials science for creating polymers, dyes, and other functional materials, there is no specific literature detailing the synthesis of novel organic materials or functional molecules derived from this compound. Its potential in this area remains unexplored in the available scientific literature.
Future Directions and Emerging Research Avenues for 3 Fluoro 4 Oxetan 3 Yloxy Aniline
Exploration of Underexplored Reactivity and Transformative Chemistry
The reactivity of 3-Fluoro-4-(oxetan-3-yloxy)aniline is largely dictated by its three key functional components: the aniline (B41778) nitrogen, the electron-rich aromatic ring, and the oxetane (B1205548) ether. While standard transformations of the aniline group (e.g., acylation, sulfonylation, diazotization) are commonly employed, several avenues of its reactivity remain underexplored.
Future research could focus on:
Novel C-H Functionalization: The aromatic ring possesses specific carbon-hydrogen bonds that could be targets for direct functionalization. Exploring transition-metal-catalyzed C-H activation could provide novel, step-economical routes to derivatives that are otherwise difficult to access, enabling the introduction of diverse substituents to modulate biological activity.
Advanced Coupling Methodologies: Beyond typical Buchwald-Hartwig or Ullmann couplings at the aniline nitrogen, there is an opportunity to explore photoredox catalysis or electrochemical methods. These modern techniques could enable unique coupling partners or provide access to novel chemical space under milder conditions, preserving the integrity of the strained oxetane ring.
Reactions Involving the Oxetane Ring: The oxetane moiety is generally considered a stable bioisostere for gem-dimethyl or carbonyl groups. nih.gov However, its potential to participate in ring-opening reactions under specific catalytic conditions could lead to a new class of di-functionalized aniline derivatives. Investigating its stability and reactivity under a broader range of synthetic conditions is a key area for future study.
Polymer Science: The bifunctional nature of the molecule (amine and the potential for ring-opening polymerization of the oxetane under certain conditions) makes it an intriguing candidate as a monomer for novel polymers. These materials could possess unique thermal or optical properties due to the fluorinated aromatic and ether linkages.
The synthesis of related structures, such as 3-fluoro-4-morpholinoaniline (B119058), often involves nucleophilic aromatic substitution (SNAr) on a difluoro-nitrobenzene precursor, followed by nitro group reduction. researchgate.net Exploring alternative synthetic strategies starting from different precursors could yield more efficient and scalable routes to this compound itself.
Advanced Computational and Data-Driven Design Approaches
Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of molecules derived from this compound. While basic in-silico properties are predicted, a more sophisticated computational approach can guide future research efforts with higher precision.
Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀FNO₂ | PubChem uni.lu |
| Monoisotopic Mass | 183.06955 Da | PubChem uni.lu |
| XlogP (predicted) | 1.0 | PubChem uni.lu |
| Predicted Collision Cross Section (CCS) Values | ||
| [M+H]⁺ | 132.2 Ų | PubChem uni.lu |
| [M+Na]⁺ | 138.9 Ų | PubChem uni.lu |
Future computational and data-driven strategies include:
Quantum Mechanics (QM) and DFT Studies: Density Functional Theory (DFT) can be used to calculate the molecule's frontier molecular orbitals (HOMO/LUMO), electrostatic potential map, and bond dissociation energies. This data can provide deep insights into its kinetic and thermodynamic reactivity, predicting the most likely sites for electrophilic or nucleophilic attack and guiding the development of new reactions.
Molecular Dynamics (MD) Simulations: When incorporated into a larger molecule like a protein inhibitor, MD simulations can predict the conformational dynamics of the oxetane ring within a binding pocket. This can reveal how the oxetane moiety contributes to binding affinity and selectivity, and whether it forms favorable interactions with water molecules to improve solubility.
Data-Driven and AI/ML Approaches: The growing number of patents and publications involving oxetane-containing compounds represents a rich dataset. uni.lunih.gov Machine learning models can be trained on this data to predict the biological activities or ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of novel virtual derivatives of this compound. This approach can prioritize the synthesis of compounds with the highest probability of success, saving time and resources. High-resolution NMR spectroscopy combined with multivariate analysis could also be used to characterize the biochemical effects of its derivatives in biological systems. nih.gov
Expansion of Applications in Novel Biological and Chemical Systems
The utility of this compound as a building block is well-established in drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, while the oxetane ring often improves aqueous solubility and acts as a valuable three-dimensional structural element. nih.govbloomtechz.com However, its application can be expanded beyond its current scope.
Comparison of Scaffolds in Medicinal Chemistry
| Compound Name | Key Features | Common Application Area |
|---|---|---|
| This compound | Fluoro-aniline head, polar oxetane tail for solubility/3D shape. nih.govuni.lu | Kinase inhibitors, drug discovery building block. |
| 3-Fluoro-4-morpholinoaniline | Fluoro-aniline head, morpholine (B109124) tail for polarity. researchgate.netnih.gov | Intermediate for the antibiotic Linezolid. researchgate.net |
| 4-Fluoroaniline | Simple fluorinated aniline building block. bloomtechz.com | Precursor for pharmaceuticals and agrochemicals. bloomtechz.com |
Emerging research avenues for this compound include:
Chemical Biology Probes: Derivatives of this compound could be functionalized with reporter tags (e.g., biotin, fluorescent dyes) or photoreactive groups. Such molecules could serve as chemical probes to identify and validate new protein targets for therapeutic intervention, a critical step in modern drug discovery.
Positron Emission Tomography (PET) Imaging Agents: The introduction of a fluorine-18 (B77423) radiolabel could transform derivatives into PET imaging agents. These agents could be used to visualize the distribution of a drug in the body or to diagnose diseases by monitoring the expression of a specific target protein in real-time.
Novel Agrochemicals: The same properties that make fluorinated compounds effective in pharmaceuticals can be applied to the development of new herbicides or pesticides. The unique structure of this compound could be explored as a core for a new generation of agrochemicals with improved efficacy and environmental profiles.
Materials Science: As a bifunctional monomer, it holds potential for the synthesis of advanced polymers. These materials could be explored for applications in electronics, aerospace, or as specialty membranes, where high thermal stability, chemical resistance, and specific dielectric properties conferred by the fluorinated aromatic structure are required.
By pursuing these future directions, the scientific community can unlock the full potential of this compound, elevating it from a useful building block to a versatile platform for innovation across multiple scientific disciplines.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-Fluoro-4-(oxetan-3-yloxy)aniline, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using potassium carbonate as a base to facilitate condensation between 3-fluoro-4-nitroanisole and oxetan-3-ol, followed by catalytic hydrogenation or Fe/NH4Cl reduction of the nitro group to an amine . Yield optimization requires careful control of reaction time (e.g., 12–24 hours for condensation) and stoichiometric ratios (e.g., 1:1.2 molar ratio of aryl halide to oxetanol). Impurities like dehalogenated byproducts may form if reducing agents are not carefully titrated .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use tandem analytical techniques:
- 1H/13C-NMR to verify the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and amine group (δ ~5.2 ppm, broad singlet).
- LC-MS (ESI+) to confirm molecular ion peaks at m/z 184.1 [M+H]+ .
- HPLC with a C18 column (e.g., 70:30 acetonitrile/water mobile phase) to assess purity (>95% by area under the curve) .
Q. What factors influence the stability of this compound in solution?
- Methodology : Stability studies under varying pH (2–10), temperature (4–40°C), and light exposure show:
- Acidic conditions (pH < 4) promote hydrolysis of the oxetane ring, detected via TLC or HPLC .
- Photodegradation is minimized by storing solutions in amber vials at 4°C .
- Fluorine’s electron-withdrawing effect enhances resistance to oxidative degradation compared to non-fluorinated analogs .
Q. How does the oxetane moiety affect the compound’s reactivity in downstream modifications?
- Methodology : The oxetane’s strained ether bond enables ring-opening reactions under acidic or nucleophilic conditions. For example:
- Acid-catalyzed ring opening with HCl yields 3-chloro-1-(3-fluoro-4-aminophenoxy)propanol, confirmed by FT-IR (loss of oxetane C-O-C stretch at ~980 cm⁻¹) .
- Nucleophilic attack by Grignard reagents at the oxetane oxygen can generate branched ether derivatives .
Advanced Research Questions
Q. What computational strategies predict the pharmacological targets of this compound?
- Methodology :
- Molecular docking (AutoDock Vina) against kinase libraries (e.g., c-Met, EGFR) identifies binding affinity hotspots. The oxetane’s polarity and fluorine’s hydrophobic effect enhance interactions with kinase ATP-binding pockets .
- QSAR models using descriptors like logP (2.9) and topological polar surface area (65 Ų) correlate with anti-proliferative activity in cancer cell lines .
Q. How can researchers resolve contradictions in SAR data for fluorinated aniline derivatives?
- Methodology :
- Meta-analysis of bioassay datasets (e.g., IC50 variability) using multivariate regression to isolate substituent effects. For example, oxetane’s steric bulk may reduce off-target binding compared to smaller ether groups .
- Free-Wilson analysis quantifies contributions of fluorine (+0.3 log units in metabolic stability) and oxetane (+1.2 log units in solubility) .
Q. What advanced techniques characterize degradation pathways under environmental or metabolic conditions?
- Methodology :
- LC-HRMS/MS identifies major metabolites in liver microsome assays. For example, CYP3A4-mediated oxidation generates 3-fluoro-4-(oxetan-3-yloxy)nitrosobenzene (m/z 198.1) .
- EPR spectroscopy detects radical intermediates during UV-induced photodegradation .
Q. How do solvent effects influence the compound’s crystallinity in solid-state formulations?
- Methodology :
- PXRD reveals polymorphic forms: recrystallization from ethanol yields Form I (monoclinic), while acetonitrile produces Form II (orthorhombic).
- DSC shows Form I melts at 178°C (ΔH = 120 J/g), whereas Form II exhibits a lower melting point (165°C) due to lattice defects .
Q. What strategies optimize enantiomeric purity when synthesizing chiral analogs?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
